![molecular formula C13H17N3O2S3 B2500283 2-Methyl-5-(1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole CAS No. 1396793-29-5](/img/structure/B2500283.png)
2-Methyl-5-(1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a thiadiazole ring, a piperidine ring, and a sulfonyl group attached to a methylthiophene ring. These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The thiadiazole and piperidine rings are likely to contribute significantly to the compound’s overall shape and properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of reactions. These could include substitution reactions at the sulfonyl group, as well as reactions involving the thiadiazole and piperidine rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of its molecular structure, the presence of polar or charged groups, and the flexibility of its structure .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-Methyl-5-(1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole, focusing on six unique fields:
Antimicrobial Activity
2-Methyl-5-(1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole has shown promising antimicrobial properties. Research indicates that this compound can inhibit the growth of various bacterial and fungal strains. Its mechanism involves disrupting microbial cell walls and interfering with essential enzymatic processes, making it a potential candidate for developing new antibiotics .
Anticancer Properties
This compound has been studied for its anticancer potential. It exhibits cytotoxic effects against several cancer cell lines, including breast, lung, and colon cancers. The compound induces apoptosis (programmed cell death) and inhibits cell proliferation by targeting specific signaling pathways involved in cancer progression .
Anti-inflammatory Effects
Research has demonstrated that 2-Methyl-5-(1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole possesses significant anti-inflammatory properties. It reduces the production of pro-inflammatory cytokines and inhibits the activity of enzymes like COX-2, which are involved in the inflammatory response. This makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis .
Neuroprotective Applications
Studies have shown that this compound has neuroprotective effects, making it a candidate for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. It helps in reducing oxidative stress and inflammation in neuronal cells, thereby protecting them from damage and improving cognitive functions .
Future Directions
properties
IUPAC Name |
2-methyl-5-[1-(5-methylthiophen-2-yl)sulfonylpiperidin-4-yl]-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S3/c1-9-3-4-12(19-9)21(17,18)16-7-5-11(6-8-16)13-15-14-10(2)20-13/h3-4,11H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFAFLBBWYOYUQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)C3=NN=C(S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.